Lipophilicity Difference from Non-Fluorinated Analogs
The introduction of a fluorine atom at the 2-position of the phenyl ring is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. The calculated partition coefficient (cLogP) for Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate is reported as 2.421 . This value represents a quantifiable difference in lipophilicity compared to non-fluorinated analogs, such as Ethyl 2-(3-chlorophenoxy)acetate or Ethyl 2-(4-chlorophenoxy)acetate, which lack the fluorine atom and are expected to have different cLogP values based on their structure. This difference is directly relevant to absorption, distribution, metabolism, and excretion (ADME) properties.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.421 |
| Comparator Or Baseline | Ethyl 2-(3-chlorophenoxy)acetate (Value not reported in available sources; expected to differ based on absence of fluorine substituent) |
| Quantified Difference | Difference is qualitative; quantitative comparison not available in primary literature. |
| Conditions | Predicted value based on computational calculation . |
Why This Matters
A difference in lipophilicity directly impacts a compound's solubility, membrane permeability, and potential for non-specific binding, all of which are critical parameters for in vitro assay development and in vivo pharmacokinetic studies.
